Pigment Red 254

Description

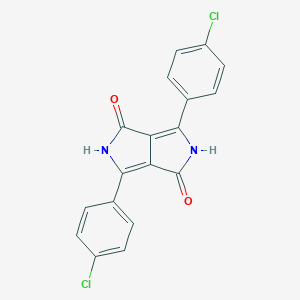

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCLHLSTAOEFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044736 | |

| Record name | Pigment Red 254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

84632-65-5, 122390-98-1 | |

| Record name | Pigment Red 254 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084632655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Red 254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 254 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL0620LJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diketopyrrolopyrrole (DPP) Pigments: A Technical Guide to Fundamental Properties for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, photophysical characteristics, and solid-state properties of Diketopyrrolopyrrole (DPP) pigments, offering insights for their application in research and pharmaceutical development.

Introduction

Diketopyrrolopyrrole (DPP) pigments, a class of high-performance organic pigments, were first discovered in the 1970s.[1][2] Initially utilized in paints, inks, and plastics due to their exceptional thermal and photostability, their applications have since expanded significantly.[3][4][5] The inherent optoelectronic properties of the DPP core have made these compounds a focal point in the development of advanced materials for organic electronics, bioimaging, and therapeutics.[6][7][8] This technical guide provides a comprehensive overview of the fundamental properties of DPP pigments, with a focus on their synthesis, photophysical behavior, and solid-state characteristics, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure and Synthesis

The fundamental structure of DPP pigments is based on a bicyclic lactam, 1,4-diketo-3,6-diphenyl-pyrrolo[3,4-c]pyrrole.[9] This core is flanked by two aromatic groups, and the properties of the pigment can be finely tuned by modifying these flanking moieties as well as by N-alkylation or N-arylation of the lactam nitrogens.[1][2] Unsubstituted DPP derivatives are generally characterized by high melting points and poor solubility in most organic solvents due to strong intermolecular hydrogen bonding (N-H···O=C) and π-π stacking interactions in the solid state.[1][3][4][10][11]

The synthesis of DPP derivatives often starts from commercially available pigments like Pigment Red 254.[6] Common synthetic strategies to enhance solubility and modify electronic properties include:

-

N-alkylation/N-arylation: This approach disrupts the intermolecular hydrogen bonding, leading to improved solubility in common organic solvents.[1][2]

-

Functionalization of the Aryl Groups: Reactions such as Suzuki-Miyaura or Sonogashira cross-coupling allow for the introduction of various substituents on the flanking aryl rings, enabling the tuning of the pigment's electronic and optical properties.[1][2][6]

-

Nucleophilic Aromatic Substitution: This method can be employed to introduce functionalities, for example, by reacting N,N'-bis(pentafluorobenzyl)-DPP with thiols and phenols.[1][2]

The general synthetic approach often involves the reaction of an aryl nitrile with a succinate (B1194679) ester in the presence of a strong base.[6]

Figure 1. Simplified schematic of DPP core synthesis.

Photophysical Properties

DPP pigments are characterized by their strong absorption in the visible region of the electromagnetic spectrum.[1] N-substituted DPP derivatives typically exhibit large molar extinction coefficients, high fluorescence quantum yields, and Stokes shifts in the range of 10-70 nm.[1][2] The absorption and emission wavelengths can be tuned by modifying the electron-donating or electron-withdrawing nature of the substituents on the aryl rings.[12][13] For instance, replacing phenyl rings with five-membered aromatic rings like thiophene (B33073) can lead to a bathochromic (red) shift in absorption.[14]

The photophysical properties are crucial for applications in bioimaging, where fluorescence in the near-infrared (NIR) region is highly desirable to minimize autofluorescence from biological tissues.[12][15]

| Derivative Family | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Solvent | Reference |

| N-unsubstituted p-Cl DPP | ~530 (in DMSO) | ~550 (in DMSO) | - | ~20 | DMSO | [16] |

| N-alkylated DPPs | 400-500 | 500-600 | High | 10-70 | Various | [1][12] |

| Thiophene-flanked DPPs | >500 | >550 | High | - | Various | [14] |

| DPP-C8C12 | ~525 (in solution) | ~550 (in solution) | - | ~25 | Trichlorobenzene | [17] |

| DPP-Cycle | ~530 (in solution) | ~555 (in solution) | - | ~25 | Trichlorobenzene | [17] |

Table 1: Representative Photophysical Properties of Selected DPP Derivatives. Note: Specific values can vary significantly based on the exact molecular structure and solvent.

Solid-State Properties and Crystal Structure

The performance of DPP pigments in solid-state devices is heavily influenced by their crystal packing and intermolecular interactions.[10][11][18] In unsubstituted DPPs, the strong intermolecular hydrogen bonding and π-π stacking lead to a highly ordered crystalline structure.[10][11] This dense packing contributes to their excellent stability but also their low solubility.[3][4]

The crystal structure of this compound, a commercially significant DPP, has been determined from X-ray powder diffraction data.[19] The molecules are linked via N-H···O hydrogen bonds, forming chains.[19] The planarity of the DPP core and the dihedral angle between the core and the flanking aryl rings are critical parameters that affect the electronic coupling between adjacent molecules and, consequently, the charge transport properties in organic semiconductors.[18][20] Subtle changes in the molecular structure can lead to significant variations in the solid-state packing.[18]

Experimental Protocols

UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of DPP derivatives.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the DPP derivative in a suitable solvent (e.g., DMSO, THF, trichlorobenzene) with a concentration typically in the range of 1 x 10-5 M.[16][21] For solid-state measurements, thin films can be prepared by techniques such as spin-coating or vacuum deposition on a quartz substrate.[16][17]

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm). The wavelength of maximum absorption (λabs) is determined from the resulting spectrum.

-

Fluorescence Spectroscopy: Excite the sample at or near its λabs using a spectrofluorometer. Record the emission spectrum to determine the wavelength of maximum emission (λem).

-

Quantum Yield Measurement: The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield.

-

Data Analysis: Calculate the Stokes shift as the difference between λem and λabs.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical properties and determine the HOMO and LUMO energy levels of DPP derivatives.

Methodology:

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[22][23]

-

Electrolyte Solution: The DPP derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile (B52724) or lithium bis(trifluoromethanesulfonyl)imide in DME).[22]

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is typically performed over a potential range that covers the oxidation and reduction events of the compound.

-

Data Analysis: The onset potentials for oxidation and reduction are determined from the cyclic voltammogram. These values can be used to estimate the HOMO and LUMO energy levels of the molecule.[24]

Figure 2. General experimental workflow for DPP pigment characterization.

Applications in Drug Development and Research

The unique properties of DPP pigments make them highly attractive for various applications in the life sciences:

-

Fluorescent Probes and Bioimaging: Their high fluorescence quantum yields and tunable emission wavelengths, particularly in the NIR region, make them excellent candidates for developing fluorescent probes for cellular imaging and diagnostics.[6][12][21]

-

Photodynamic Therapy (PDT): DPP derivatives can act as photosensitizers, generating reactive oxygen species upon light irradiation, which can be harnessed for PDT to selectively destroy cancer cells.[1][2]

-

Drug Delivery: The DPP scaffold can be functionalized to create drug delivery systems where the release of a therapeutic agent can be triggered by light.

Conclusion

Diketopyrrolopyrrole pigments have evolved from being high-performance colorants to becoming a versatile platform for the development of advanced functional materials. Their robust chemical nature, coupled with their tunable and vibrant photophysical properties, offers significant opportunities for innovation in organic electronics, materials science, and importantly, in the field of drug development and biomedical research. A thorough understanding of their fundamental properties is key to unlocking their full potential in these cutting-edge applications.

References

- 1. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diketopyrrolopyrrole (DPP)-based materials for organic photovoltaics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Photochemical and photophysical properties of diketopyrrolopyrrole organic pigments [infoscience.epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 12. Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. electrochemsci.org [electrochemsci.org]

- 24. researchgate.net [researchgate.net]

Synthesis of 3,6-bis(4-chlorophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-bis(4-chlorophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole, a high-performance pigment commonly known as Pigment Red 254. This diketopyrrolopyrrole (DPP) derivative is of significant interest due to its exceptional thermal stability, brilliant color, and excellent resistance to light, weather, and chemicals.[1] These properties have led to its widespread use in automotive coatings, plastics, and increasingly, in organic electronics such as solar cells and fluorescent probes.[2][3] This document details the prevalent synthetic methodologies, presents quantitative data in a comparative format, and provides standardized experimental protocols.

Core Synthesis Pathway

The fundamental synthesis of the diketopyrrolopyrrole bicyclic system involves the reaction of an aryl nitrile with a succinate (B1194679) ester in the presence of a strong base.[2] Specifically for this compound, the reaction proceeds via the condensation of p-chlorobenzonitrile with a dialkyl succinate, such as diethyl succinate or diisopropyl succinate.[4][5] The reaction is typically carried out in a high-boiling point solvent with a strong base like sodium tert-amyl oxide.[4][6]

Reaction Schematics

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols for this compound. This allows for a direct comparison of reaction parameters and their impact on yield and final product characteristics.

Table 1: Reactant Stoichiometry and Yields

| Reference | p-Chlorobenzonitrile (mmol) | Dialkyl Succinate (mmol) | Base (mmol) | Yield (%) |

| [6] | 20 | 10 (Diethyl succinate) | 17.4 (Sodium t-amyl oxide) | Not specified |

| [4] (Embodiment 1) | 88g | 74g (Diisopropyl succinate) | 21g Sodium | Not specified |

| [4] (Embodiment 3) | 80g | 88g (Diisopropyl succinate) | 21g Sodium | Not specified |

| [7] | 0.13 mol | 0.07 mol (Diisopentyl succinate) | 0.2 mol Sodium | 78 (crude) |

| [5] | Not specified | Not specified | Not specified | 81 (in [BMIM][BF4]) |

Table 2: Reaction Conditions

| Reference | Solvent | Temperature (°C) | Time (h) |

| [6] | tert-Amyl alcohol | 90, then 30 | Not specified |

| [4] (Embodiment 1) | tert-Amyl alcohol | 100 (reflux), then 90 | 7 (reflux), then 3 (addition) |

| [4] (Embodiment 3) | tert-Amyl alcohol | 120 (reflux), then 100 | 7 (reflux), then 5 (addition) |

| [7] | tert-Amyl alcohol | Reflux | 6 |

| [8] | tert-Amyl alcohol / Ionic Liquid | 30 - 70 | Overnight |

Table 3: Product Characterization

| Property | Value | Reference |

| Melting Point | > 300 °C | [6] |

| Appearance | Red powder | [6] |

| IR (KBr, cm⁻¹) | 3436 (N-H), 2931 (C-H), 1635 (C=O), 1392, 1169 (C-N) | [6] |

| ¹H NMR (DMSO-d₆) | δ 7.65 (d, 4H), 7.87 (d, 4H) | [6] |

Experimental Protocols

Below are detailed methodologies for the synthesis of 3,6-bis(4-chlorophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole, based on established literature.

Protocol 1: General Laboratory Synthesis

This protocol is adapted from a general procedure for the synthesis of diketopyrrolopyrrole pigments.

Materials:

-

p-Chlorobenzonitrile

-

Diethyl succinate

-

Sodium metal

-

tert-Amyl alcohol (dry)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), prepare sodium tert-amyl oxide by reacting sodium metal with dry tert-amyl alcohol.

-

To the sodium tert-amyl oxide solution in tert-amyl alcohol, add p-chlorobenzonitrile.

-

Heat the mixture to 90 °C and stir for 5 minutes.[6]

-

Slowly add diethyl succinate to the reaction mixture at 30 °C.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with HCl.

-

Dilute the precipitated pigment with deionized water and filter.

-

Wash the filter cake with methanol to remove any impurities.

-

Dry the resulting red solid at 80 °C in a vacuum oven.[6]

Protocol 2: Synthesis using Diisopropyl Succinate and Catalyst

This protocol is based on a patented method for the preparation of this compound.[4][9]

Materials:

-

Sodium metal

-

tert-Amyl alcohol

-

Ferric trichloride (B1173362) (catalyst)

-

p-Chlorobenzonitrile

-

Diisopropyl succinate

-

Surfactant (e.g., castor oil polyoxyethylene ether)

-

Deionized water

Procedure:

-

Under a nitrogen atmosphere, add sodium metal, tert-amyl alcohol, and a catalytic amount of ferric trichloride to a reaction vessel.[4]

-

Heat the mixture to 100-120 °C and reflux with stirring for approximately 7 hours to prepare the sodium tert-amyl oxide solution.[4]

-

Cool the solution to 90-100 °C and add p-chlorobenzonitrile, stirring until dissolved.[4]

-

Dropwise, add a mixture of diisopropyl succinate and tert-amyl alcohol over 2-5 hours while maintaining the temperature.[4]

-

After the addition is complete, maintain the temperature for an additional 2-5 hours.[4]

-

Hydrolyze the condensed material by adding it to deionized water containing a surfactant, and maintain at 40 °C for 3 hours.[4]

-

Remove tert-amyl alcohol and by-product isopropanol (B130326) via vacuum evaporation.[4]

-

Filter the crude product, wash with water, and dry to obtain this compound.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3,6-bis(4-chlorophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole.

Caption: A typical workflow for the synthesis of this compound.

Conclusion

The synthesis of 3,6-bis(4-chlorophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole is a well-established process, primarily relying on the condensation of p-chlorobenzonitrile and a dialkyl succinate in the presence of a strong base. Variations in the specific succinate ester, reaction temperature, and the use of catalysts can influence the reaction efficiency and product characteristics. The provided protocols and comparative data offer a solid foundation for researchers and professionals to reproduce and further optimize the synthesis of this important diketopyrrolopyrrole derivative for various applications. Further research into solvent-free synthesis methods may offer more environmentally friendly and efficient production routes in the future.[10]

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]

- 8. sid.ir [sid.ir]

- 9. CN102964865A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Pigment Red 254: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and polymorphic behavior of C.I. Pigment Red 254 (PR254), a high-performance diketopyrrolopyrrole (DPP) pigment. PR254 is renowned for its vibrant red hue, exceptional stability, and wide-ranging applications, from automotive coatings to plastics.[1] An understanding of its solid-state chemistry, particularly its crystal structure and polymorphism, is critical for controlling and optimizing its performance characteristics.

Introduction to this compound

This compound, chemically known as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a prominent member of the diketopyrrolopyrrole (DPP) family of pigments.[2] The performance of pigments like PR254 is intrinsically linked to their solid-state properties, as they are dispersed as crystalline particles in application media.[3] The crystal structure dictates properties such as color, tinctorial strength, light and weather fastness, and thermal stability.[3] PR254 is known to exist in different polymorphic forms, primarily the α and β phases, each exhibiting distinct physical properties.[4]

Crystal Structure of this compound Polymorphs

Detailed crystallographic studies have elucidated the structures of at least two polymorphs of this compound. These forms are characterized by different crystal systems, space groups, and molecular packing arrangements.

The Triclinic Polymorph (α-form)

A well-characterized form of this compound crystallizes in the triclinic system with the space group P1.[3] The crystal structure was determined from laboratory X-ray powder diffraction data, a necessity due to the pigment's extremely low solubility, which hinders the growth of single crystals suitable for conventional analysis.[3]

In this structure, the molecule is located on an inversion center.[3] The molecular conformation is nearly planar, with a small dihedral angle of 11.1(2)° between the benzene (B151609) and pyrrole (B145914) rings.[3] The crystal packing is dominated by a network of intermolecular N—H···O hydrogen bonds, which form chains along the[5] direction.[3] Additionally, π–π stacking interactions between symmetry-related benzene rings, with a centroid-to-centroid distance of 3.871(2) Å, contribute to the stability of the crystal lattice.[6]

The Monoclinic Polymorph (β-form)

A second polymorph of this compound has been identified, crystallizing in the monoclinic system with the space group P21/n.[7] In this form, the molecule also possesses Ci symmetry.[7] A key difference from the triclinic form is the significantly smaller dihedral angle of 3(2)° between the phenyl ring and the heterocyclic system, indicating a more planar molecular conformation.[7]

The intermolecular interactions in the monoclinic form also involve N—H···O hydrogen bonds, forming chains along the (101) direction.[7] However, the overall crystal packing is described as a "herringbone" arrangement, which contrasts with the more parallel alignment observed in the triclinic polymorph.[7] This difference in molecular packing is a primary reason for the distinct physical properties of the two forms.

Quantitative Crystallographic Data

The crystallographic data for the two polymorphs of this compound are summarized in the table below for direct comparison.

| Parameter | Triclinic Polymorph (α-form)[3] | Monoclinic Polymorph (β-form)[7] |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P21/n |

| a (Å) | 3.871(1) | 5.658(1) |

| b (Å) | 6.553(1) | 23.099(3) |

| c (Å) | 15.292(1) | 5.585(1) |

| α (°) | 92.773(3) | 90 |

| β (°) | 94.656(3) | 99.07(1) |

| γ (°) | 99.627(2) | 90 |

| Volume (ų) | 380.45(3) | 720.8(4) |

| Z | 1 | 2 |

| Temperature (K) | 293 | 298 |

| Radiation Type | Cu Kα1 | Cu Kα |

| Dihedral Angle (°) | 11.1(2) | 3(2) |

Polymorphism and its Characterization

The existence of α and β crystalline phases of this compound has been confirmed through various analytical techniques.[4] The different polymorphs can exhibit variations in color, melting point, and solubility, making polymorphic control crucial for consistent product quality.[4]

Identification of Polymorphs

Powder X-ray Diffraction (PXRD) is a primary tool for identifying the different polymorphic forms of PR254. The α and β phases have distinct PXRD patterns, with characteristic Bragg angles (2θ) that serve as fingerprints for each form.

-

α-crystalline phase: Characterized by a Bragg angle (2θ) of 28.1 ± 0.3°.[4]

-

β-crystalline phase: Characterized by a Bragg angle (2θ) of 27.0 ± 0.3°.[4]

Thermal Analysis

Differential Scanning Calorimetry (DSC) can be used to investigate the thermal behavior of the polymorphs. The α-phase of PR254 has been observed to have a higher melting point, suggesting greater thermal stability compared to the β-phase.[4]

Experimental Protocols

This section details the methodologies employed in the crystallographic analysis and polymorphic characterization of this compound.

Crystal Structure Determination (Triclinic α-form)

The crystal structure of the triclinic α-form was solved from high-resolution laboratory X-ray powder diffraction data due to the unavailability of single crystals.[3]

Experimental Workflow:

-

Data Collection: Powder diffraction data was collected using a laboratory X-ray diffractometer with Cu Kα1 radiation.[3]

-

Indexing: The diffraction pattern was indexed using the DICVOL91 program to determine the unit cell parameters.[3]

-

Pawley Refinement: A Pawley refinement was performed to refine the unit cell parameters and extract integrated intensities without a structural model.[7]

-

Structure Solution: The crystal structure was solved ab initio using the simulated annealing method implemented in the DASH program.[7]

-

Rietveld Refinement: The final crystal structure was refined using the Rietveld method with the TOPAS software, where the calculated powder pattern is fitted to the experimental data.[3]

Crystal Structure Determination (Monoclinic β-form)

The monoclinic β-form was analyzed using single-crystal X-ray diffraction.[7]

Experimental Workflow:

-

Crystal Growth: Suitable single crystals were obtained for analysis.

-

Data Collection: Intensity data was collected on a single-crystal X-ray diffractometer using graphite-monochromated Cu Kα radiation.[7]

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares techniques.[7]

Polymorph Synthesis and Characterization

The selective synthesis of α and β phases of PR254 can be achieved by controlling reaction conditions, for example, through the use of ionic liquids as the reaction medium.[4]

Logical Relationship of Polymorph Properties:

-

Synthesis: The pigment is synthesized via the succinate (B1194679) route. The choice of ionic liquid and reaction temperature can direct the crystallization towards either the α or β phase.[4]

-

Characterization:

-

X-ray Diffraction (XRD): The resulting pigment powder is analyzed using a powder X-ray diffractometer with Cu Kα radiation to identify the crystalline phase based on the characteristic diffraction peaks.[4]

-

Differential Scanning Calorimetry (DSC): The thermal properties, including melting points, of the different phases are determined using DSC.[4]

-

Spectroscopy: IR and NMR spectroscopy are used to confirm the chemical identity of the synthesized pigment, while reflectance spectroscopy can quantify color differences between the polymorphs.[4]

-

Conclusion

This compound exhibits at least two well-defined polymorphic forms, a triclinic α-phase and a monoclinic β-phase. These polymorphs are distinguished by their different crystal packing arrangements—parallel stacking in the α-form and a herringbone arrangement in the β-form—which arise from subtle differences in molecular conformation. These structural variations lead to distinct physical properties, including different X-ray diffraction patterns, thermal stabilities, and color characteristics. A thorough understanding and control of the polymorphic form of this compound are essential for tailoring its properties for specific high-performance applications. The experimental protocols outlined in this guide provide a framework for the analysis and characterization of this important pigment.

References

- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 2. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]

- 3. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. dk.upce.cz [dk.upce.cz]

Spectroscopic Profile of Pigment Red 254: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of C.I. Pigment Red 254 (PR 254), a high-performance diketopyrrolopyrrole (DPP) pigment. PR 254 is renowned for its brilliant red shade, high tinctorial strength, and exceptional stability, making it a subject of interest in various fields beyond industrial coatings, including organic electronics and bioimaging.[1][2][3] This guide details the ultraviolet-visible (UV-Vis) absorption, fluorescence emission, infrared (IR), and Raman spectroscopic characteristics of PR 254, supported by experimental protocols and data presented for comparative analysis.

Molecular Structure and Physicochemical Properties

This compound is chemically identified as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[4] The core of its structure is the diketopyrrolopyrrole bicyclic lactam, a planar and electron-deficient moiety.[5] This core structure is a key determinant of the pigment's outstanding photophysical and stability properties.[2]

| Property | Value |

| Chemical Formula | C₁₈H₁₀Cl₂N₂O₂ |

| Molecular Weight | 357.19 g/mol [4] |

| CAS Number | 84632-65-5 |

| Appearance | Red powder[6] |

Spectroscopic Properties

The spectroscopic signature of this compound provides critical insights into its electronic transitions, vibrational modes, and overall molecular structure.

UV-Visible (UV-Vis) Absorption Spectroscopy

This compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its vibrant red color. The position of the absorption maximum (λmax) can be influenced by the solvent environment.

| Solvent | λmax (nm) | Reference |

| Dimethyl Sulfoxide (DMSO) | 520, 482 | [6][7] |

| Chloroform (CHCl₃) | ~530 (for DPP derivatives) | [1] |

| Sulfuric Acid (H₂SO₄) | 540.0 - 545.0 | [3] |

The intense absorption is attributed to π-π* electronic transitions within the conjugated diketopyrrolopyrrole chromophore.[5]

Fluorescence Emission Spectroscopy

While primarily used as a pigment, diketopyrrolopyrrole derivatives, including PR 254, can exhibit fluorescence. The emission properties are of particular interest for applications in fluorescent probes and bioimaging.[1][8] N-alkylation of the DPP core can enhance solubility and fluorescence quantum yields.[9]

| Solvent | Emission Maximum (nm) | Stokes Shift (nm) | Reference |

| Chloroform (CHCl₃) | ~586 (for a phenyl-substituted DPP derivative) | 60-70 (for various DPP derivatives) | [5][10] |

The fluorescence of PR 254 and its derivatives is an active area of research, with modifications to the core structure leading to tunable emission wavelengths and enhanced quantum yields.[1][11]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The key vibrational bands provide a characteristic fingerprint for the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3436 | N-H stretching | [6][7] |

| 2931 | C-H stretching | [6][7] |

| 1635 | C=O stretching (amide I) | [6][7] |

| 1392, 1169 | C-N stretching | [6][7] |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for identifying pigments in various matrices. The technique is non-destructive and offers high spatial resolution.[12][13]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1643, 1476, 1316, 1220, 1104 | Characteristic bands for DPP-based pigments | [14] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general protocols for the analysis of this compound.

UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the absorption spectrum and λmax of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO, Chloroform)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Subsequently, prepare a series of dilutions to an appropriate concentration for measurement (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

Fluorescence Spectroscopy Protocol

Objective: To measure the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis)

-

Fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Use a dilute solution of this compound to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an appropriate excitation wavelength (typically at or near the λmax from the UV-Vis spectrum). Set the desired emission wavelength range.

-

Measurement: Place the cuvette containing the sample solution in the spectrofluorometer and acquire the emission spectrum.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission. The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum.

FTIR Spectroscopy Protocol (ATR Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound powder

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with no sample on the crystal.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary to produce a spectrum that is comparable to a transmission spectrum. Identify the characteristic absorption bands.[15][16][17]

Raman Spectroscopy Protocol

Objective: To obtain the Raman spectrum of this compound.

Materials:

-

This compound powder or a sample containing the pigment

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm)

-

Microscope slide

Procedure:

-

Sample Preparation: Place a small amount of the pigment powder on a microscope slide.

-

Instrument Setup: Turn on the Raman spectrometer and select the desired laser excitation wavelength and power. Lower laser power should be used initially to avoid sample degradation.

-

Focusing: Place the sample under the microscope objective and focus the laser onto the sample.

-

Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time and number of accumulations can be adjusted to optimize the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic Raman shifts (in cm⁻¹) and compare them to reference spectra for identification.[18][19]

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis of this compound.

Synthesis Pathway of this compound

Caption: Simplified synthesis pathway for this compound.

References

- 1. Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. zeyachem.net [zeyachem.net]

- 4. This compound | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sid.ir [sid.ir]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Pre-1950 Synthetic Organic Pigments in Artists’ Paints. A Non-Invasive Approach Using Handheld Raman Spectroscopy | MDPI [mdpi.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. mt.com [mt.com]

- 18. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]

- 19. jasco-global.com [jasco-global.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Quantum Yield and Photostability of Diketopyrrolopyrrole (DPP) Pigments

Diketopyrrolopyrrole (DPP) pigments have emerged as a significant class of high-performance organic materials, distinguished by their brilliant colors, strong fluorescence, and notable stability.[1][2] Initially utilized in applications such as automotive paints and inks due to their high resistance to photodegradation, DPP derivatives are now the subject of intense research for their potential in organic electronics, bioimaging, and therapeutics.[1][3] This guide provides a comprehensive overview of the quantum yield and photostability of DPP pigments, presenting key quantitative data, detailed experimental methodologies, and visual representations of fundamental processes.

Quantum Yield of DPP Pigments

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. DPP derivatives are known for their characteristically high fluorescence quantum yields, which can approach unity in some cases.[4][5] This high efficiency is a direct result of the rigid and planar structure of the DPP core, which minimizes non-radiative decay pathways.[6]

The following tables summarize the photophysical properties of various DPP derivatives, including their fluorescence quantum yields in different solvent environments. The substitution patterns on the DPP core play a crucial role in tuning these properties.

| Compound/Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| DPP-1 | DMF | 520 | 528 | 8 | 0.44 | |

| DPP-3 | Acetonitrile | 505 | - | - | 0.06 | [6] |

| DPP-3 | Water | 493 | - | - | 0.06 | [6] |

| DPP-5 | Dichloromethane | 510-530 | - | - | - | |

| DPP-13 | Dichloromethane | 610-620 | - | - | - | [4] |

| DPP-15 | Dichloromethane | 610-620 | - | - | - | [4] |

| G0DPP | Solution | - | 536 | - | Near unity | [5] |

| G1DPP | Solution | - | 536 | - | Near unity | [5] |

| G2DPP | Solution | - | 536 | - | Near unity | [5] |

| T2 | Thin Film | - | - | - | 0.31 | [7] |

| D2 | Thin Film | - | - | - | 0.26 | [7] |

| M2 | Thin Film | - | - | - | 0.09 | [7] |

Table 1: Photophysical Properties of Selected DPP Derivatives.

| Compound | Substituent (XR) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| 3a | 4-methylphenyl | 495 | 557 | 62 | 0.77 | [8] |

| 3b | 4-methoxyphenyl | 495 | 558 | 63 | 0.83 | [8] |

| 3c | 4-(trifluoromethyl)phenyl | 495 | 558 | 63 | 0.70 | [8] |

| 3d | 4-fluorophenyl | 495 | 558 | 63 | 0.75 | [8] |

| 3e | 4-chlorophenyl | 495 | 558 | 63 | 0.77 | [8] |

| 3f | 4-pyridyl | 495 | 560 | 65 | 0.66 | [8] |

| 4a | 4-methylphenyl | 495 | 557 | 62 | 0.73 | [8] |

| 4d | 4-fluorophenyl | 495 | 558 | 63 | 0.73 | [8] |

| 4f | 4-pyridyl | 495 | 560 | 65 | 0.69 | [8] |

Table 2: Photophysical Properties of N,N'-bis(pentafluorobenzyl)-DPP Derivatives in DMF. [8]

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[9]

Materials and Equipment:

-

Fluorometer with an excitation and emission monochromator

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

DPP pigment solution of unknown quantum yield

-

Standard solution with a known quantum yield (e.g., Rhodamine B in ethanol, ΦF = 0.69 - 0.97)[10]

-

Solvent (spectroscopic grade)

Procedure:

-

Prepare a series of dilute solutions of both the DPP sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the DPP sample and the standard. A linear relationship should be observed.

-

Calculate the quantum yield of the DPP sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[9]

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

-

Photostability of DPP Pigments

DPP pigments are renowned for their excellent photostability, a property that is crucial for their application in durable coatings and advanced electronic devices.[2][3] Photostability refers to a molecule's resistance to degradation upon exposure to light. The degradation process often involves photochemical reactions that alter the chemical structure of the pigment, leading to a loss of color and fluorescence.

Several factors can influence the photostability of DPP pigments:

-

Molecular Structure: The inherent chemical structure of the DPP derivative plays a significant role. Substituents on the aromatic rings flanking the DPP core can affect the electron density distribution and the susceptibility to photo-oxidation.

-

Excitation Wavelength: The energy of the incident photons can impact the degradation pathway. For some DPP-based copolymers, excitation at higher energies can lead to reduced photostability.[11][12]

-

Environment: The surrounding medium, including the solvent and the presence of oxygen, can significantly affect the photodegradation process. In solution, the primary degradation mechanism for some DPPs involves singlet oxygen.[13]

While often described qualitatively, the photostability of DPP pigments can be quantified by monitoring the change in their spectroscopic properties over time upon irradiation.

Table 3: Photostability Data for an Organic Dye under Accelerated Weathering.

| Irradiation Time (hours) | Change in Absorbance (%) | Reference |

| 20 | Varies by dye structure | [14] |

| 100 | Varies by dye structure | [14] |

Note: This table illustrates the type of data obtained from photostability studies. Specific quantitative data for a wide range of DPP pigments is application-dependent and can be found in specialized literature.

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.[15]

Materials and Equipment:

-

Photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-ultraviolet (UV-A) lamps. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[15]

-

UV-Vis spectrophotometer

-

Quartz cuvettes or a suitable substrate for thin films

-

DPP pigment solution or thin film sample

-

Dark control sample (identical to the test sample but shielded from light, e.g., with aluminum foil)[16]

Procedure:

-

Prepare the DPP sample as a solution in a chemically inert and transparent container or as a thin film on a suitable substrate.

-

Place the test sample and the dark control sample in the photostability chamber.

-

Expose the samples to the light source for a defined period.

-

At predetermined time intervals, remove the samples from the chamber and measure their UV-Vis absorption spectra.

-

Quantify the photodegradation by calculating the percentage decrease in absorbance at the absorption maximum (λmax).

-

Compare the change in absorbance of the exposed sample with that of the dark control to differentiate between photodegradation and other degradation pathways.[16]

Visualizing Key Processes

The following diagram illustrates the principal photophysical processes that occur in a DPP molecule upon absorption of light, including absorption, fluorescence, intersystem crossing, and phosphorescence.

Caption: A Jablonski diagram illustrating the electronic transitions in a DPP molecule.

DPP derivatives can be functionalized to create fluorescent probes for the detection of various analytes, such as metal ions.[17] The following workflow illustrates the key steps in developing and utilizing a DPP-based biosensor for the detection of a target metal ion.

Caption: Workflow for the development and application of a DPP-based fluorescent biosensor.

Conclusion

Diketopyrrolopyrrole pigments represent a versatile class of organic materials with exceptional photophysical properties. Their high fluorescence quantum yields and robust photostability make them ideal candidates for a wide range of applications, from high-performance coatings to advanced biomedical diagnostics and therapeutics. Understanding the structure-property relationships and the experimental methodologies for characterizing these pigments is essential for the continued development of novel and improved DPP-based technologies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working in this exciting field.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. engineering.purdue.edu [engineering.purdue.edu]

- 3. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]

- 4. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The improvement in hole-transporting and electroluminescent properties of diketopyrrolopyrrole pigment by grafting with carbazole dendrons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Aggregation induced emission of diketopyrrolopyrrole (DPP) derivatives for highly fluorescent red films - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.horiba.com [static.horiba.com]

- 10. jascoinc.com [jascoinc.com]

- 11. Natures of optical absorption transitions and excitation energy dependent photostability of diketopyrrolopyrrole (DPP)-based photovoltaic copolymers - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Photochemical and photophysical properties of diketopyrrolopyrrole organic pigments [infoscience.epfl.ch]

- 14. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. q1scientific.com [q1scientific.com]

- 17. mdpi.com [mdpi.com]

The Evolution of Diketopyrrolopyrrole (DPP) Dyes: From Serendipitous Discovery to High-Performance Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diketopyrrolopyrrole (DPP) dyes, a class of organic pigments and dyes based on the 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole core, have carved a significant niche in the world of materials science. Initially prized for their vibrant red hues and exceptional stability as pigments in paints and plastics, their unique photophysical and electronic properties have propelled their development into sophisticated materials for a wide array of applications, including organic electronics and biomedical imaging. This technical guide provides a comprehensive overview of the historical development of DPP dyes, from their serendipitous discovery to the rational design of modern high-performance materials. It details key synthetic milestones, presents a comparative analysis of their evolving properties, and outlines experimental protocols for their preparation and application.

Historical Development

The journey of DPP dyes began with an unexpected laboratory observation and has since unfolded into a multi-billion dollar industry and a fertile ground for academic and industrial research.

The Serendipitous Discovery (1974)

In 1974, Farnum and his colleagues were attempting to synthesize 2-azetinone through a Reformatsky-type reaction between benzonitrile (B105546) and ethyl bromoacetate (B1195939) using activated zinc. Instead of the expected product, they isolated a brilliantly red, highly insoluble crystalline solid in low yields (5-20%).[1][2] This compound was identified as 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, the first member of the DPP family.[1][3] Although its potential was not immediately realized, this serendipitous discovery laid the foundation for a new class of high-performance pigments.

The Breakthrough: An Efficient Synthesis and Commercialization (1980s)

The major breakthrough in DPP chemistry came in the early 1980s when Iqbal and his team at Ciba-Geigy (now BASF) developed a significantly more efficient and scalable synthesis.[3][4] This new method involved the base-catalyzed condensation of an aromatic nitrile with a dialkyl succinate (B1194679).[3][4] This high-yield, one-pot reaction was a game-changer, enabling the large-scale production of various DPP derivatives and leading to their commercialization as high-performance pigments.[5] The most famous of these is Pigment Red 254, known for its use in the automotive industry, particularly for its iconic "Ferrari Red" color.[6]

The Modern Era: Expansion into Functional Materials

The turn of the 21st century marked a new chapter for DPP dyes. Researchers began to explore their potential beyond pigments, drawn by their strong electron-accepting nature, high charge carrier mobility, and excellent photostability.[3][5] By chemically modifying the DPP core, scientists have been able to fine-tune their electronic and optical properties, leading to a surge in their application in:

-

Organic Field-Effect Transistors (OFETs): The planar and rigid structure of the DPP core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. Thiophene-flanked DPP polymers, first reported in 2008, showed promising charge carrier mobilities, and subsequent research has led to materials with mobilities exceeding those of amorphous silicon.[5]

-

Organic Photovoltaics (OPVs): The strong absorption of DPP dyes in the visible and near-infrared regions of the solar spectrum makes them excellent donor or acceptor materials in organic solar cells.[5]

-

Fluorescent Probes and Bioimaging: The high fluorescence quantum yields and photostability of some DPP derivatives have made them attractive candidates for fluorescent probes in biological imaging and sensing applications.[7][8]

dot

Caption: Key milestones in the historical development of DPP dyes.

Data Presentation

The evolution of DPP dyes is marked by a significant improvement in their photophysical and electronic properties. The following tables summarize key quantitative data, comparing the early this compound with more modern, high-performance DPP derivatives.

Table 1: Photophysical Properties of Selected DPP Dyes

| Compound Name/Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference(s) |

| Early DPP Pigment | ||||||

| This compound | 520, 482 | - | - | - | DMSO | [6] |

| Modern DPP Dyes | ||||||

| DPP-BisTPA | 530 | - | - | Low | - | [8] |

| DPP Derivative 1 | 520 | 528 | 8 | 0.44 | DMF | [9] |

| DPP Derivative 7 | - | - | - | 0.76 | PBS (pH 7.4) | [7] |

| DPP Derivative 8 | - | - | - | 0.56 | PBS (pH 7.4) | [7] |

| DPP Derivative 5 | 510-530 | - | ~2000 cm-1 | 0.7-0.9 | Toluene, DCM, DMF | [10] |

| DPP Derivative 13 | 610-620 | ~650 | - | Decreased | Toluene, DCM, DMF | [10] |

| HR-TDPP-HEX | - | - | - | - | Chloroform | [11] |

| HR-PhDPP-HEX | 586 | - | - | - | Chloroform | [11] |

Table 2: Electronic Properties of Selected DPP-based Materials for OFETs

| Polymer/Small Molecule | Hole Mobility (μh, cm2V-1s-1) | Electron Mobility (μe, cm2V-1s-1) | On/Off Ratio | Deposition Method | Reference(s) |

| Early DPP-based Polymer | |||||

| Thiophene-flanked DPP Polymer (2008) | 0.1 | 0.09 | - | - | [5] |

| Modern High-Performance DPP Materials | |||||

| DPP-DTT based wires | 1.57 | - | - | Solution Shearing | [12] |

| DBT-I | 0.26 | - | 106 | Solution Shearing | [13][14] |

| PDPPTT-FT | 0.30 | - | - | - | - |

Experimental Protocols

Detailed methodologies for the synthesis of DPP dyes have evolved significantly over time. Below are protocols for the landmark synthetic routes.

Protocol 1: Improved Synthesis of this compound (Based on the Iqbal Method)

This protocol is a general representation of the high-yield synthesis developed by Iqbal and coworkers, which is the foundation for the commercial production of this compound.

Materials:

-

Diisopropyl succinate

-

Sodium tert-amoxide

-

Tert-amyl alcohol

-

Deionized water

-

Methanol

-

Ferric trichloride (B1173362) (catalyst)

Procedure:

-

Preparation of Sodium tert-amoxide solution: Under a nitrogen atmosphere, add metallic sodium (21g), tert-amyl alcohol (180g), and a catalytic amount of ferric trichloride (1g) to a reaction kettle. Heat the mixture to 100°C and reflux with stirring for 7 hours to prepare the sodium tert-amoxide solution.[15][16]

-

Condensation Reaction: To the freshly prepared sodium tert-amoxide solution at 90°C, add 4-chlorobenzonitrile (88g) and stir until dissolved.[15][16] Then, a mixed solution of diisopropyl succinate (74g) and tert-amyl alcohol (50g) is added dropwise over 3 hours.[15][16] After the addition is complete, the reaction mixture is maintained at an elevated temperature for several hours.

-

Hydrolysis and Precipitation: The resulting condensed material is hydrolyzed by adding it to deionized water containing a surfactant.[15][16]

-

Isolation and Purification: The tert-amyl alcohol and isopropanol (B130326) generated during the reaction are removed by vacuum evaporation. The precipitated crude pigment is collected by filtration, washed thoroughly with water and methanol, and then dried to yield this compound.[6][15][16]

dot

Caption: General synthesis pathway for DPP pigments.

Protocol 2: Fabrication of a DPP-based Organic Field-Effect Transistor (OFET)

This protocol outlines a typical procedure for fabricating a bottom-gate, top-contact OFET using a solution-shearing method with a DPP-based polymer.

Materials:

-

Heavily p-doped Si wafers with a 300 nm SiO2 layer

-

DPP-based polymer (e.g., DPP-DTT)

-

Solvent for DPP polymer (e.g., 1,2-dichlorobenzene)

-

Trichloro(octadecyl)silane (OTS) for surface modification

-

Gold for source and drain contacts

Procedure:

-

Substrate Cleaning and Preparation: Clean the Si/SiO2 wafers by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol (10 minutes each).

-

Surface Modification: Modify the surface of the SiO2 dielectric layer with a self-assembled monolayer (SAM) of OTS to improve the interface properties.

-

Semiconductor Deposition (Solution Shearing):

-

Dissolve the DPP-based polymer in a suitable solvent (e.g., 4 mg/mL in 1,2-dichlorobenzene).

-

Deposit the polymer solution onto the substrate using a solution-shearing technique. This method allows for the controlled alignment of the polymer chains, which is crucial for high charge carrier mobility.[12][17]

-

-

Annealing: Anneal the polymer film at an optimized temperature (e.g., 150-200°C) to improve crystallinity and film morphology.

-

Electrode Deposition: Deposit the gold source and drain electrodes (typically 40-60 nm thick) onto the polymer layer through a shadow mask using thermal evaporation. This creates a bottom-gate, top-contact device architecture.

-

Device Characterization: Characterize the electrical performance of the fabricated OFETs by measuring the output and transfer characteristics to determine parameters such as charge carrier mobility and the on/off ratio.

dot

Caption: Experimental workflow for OFET fabrication.

Conclusion and Future Outlook

The historical development of diketopyrrolopyrrole dyes is a testament to the power of both serendipity and rational design in chemical research. From an accidental discovery, DPPs have evolved into a versatile class of materials with applications spanning from everyday consumer products to cutting-edge electronics and healthcare. The ability to fine-tune their properties through synthetic modification continues to drive innovation. Future research is likely to focus on the development of novel DPP derivatives with even higher charge carrier mobilities for next-generation flexible electronics, improved efficiency in organic solar cells, and enhanced sensitivity and specificity as fluorescent probes for disease diagnostics and targeted therapies. The rich history and bright future of DPP dyes ensure that they will remain a prominent topic of investigation for years to come.

References

- 1. chem.korea.ac.kr [chem.korea.ac.kr]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102203160B - Diketopyrrolopyrrole polymers for organic semiconductor devices - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tailoring the Morphology of a Diketopyrrolopyrrole-based Polymer as Films or Wires for High-Performance OFETs using Solution Shearing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN102964865A - Preparation method of this compound - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Pigment Red 254 CAS number 84632-65-5 technical data sheet

CAS Number: 84632-65-5

Chemical Name: 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

This technical guide provides an in-depth overview of Pigment Red 254 (PR 254), a high-performance diketopyrrolopyrrole (DPP) pigment. It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a synthetic organic pigment renowned for its brilliant, neutral red color and exceptional fastness properties.[1][2] It belongs to the diketopyrrolopyrrole (DPP) class of pigments, which are characterized by their excellent stability.[3] The chemical structure of this compound features a bicyclic lactam core with two p-chlorophenyl groups.[4]

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₀Cl₂N₂O₂ | [4][5][6] |

| Molecular Weight | 357.19 g/mol | [1][4][6] |

| CAS Number | 84632-65-5 | [1][4][5] |

| C.I. Name | This compound | [2] |

| C.I. Number | 56110 | [2][5][7] |

| Chemical Group | Diketopyrrolopyrrole (DPP) | [2][8][9] |

| Appearance | Red Powder | [5][10][11] |

| Hue | Neutral, Brilliant Red | [2][5] |

Table 2: Physical and Thermal Properties

| Property | Value | Source(s) |

| Density | 1.5 - 1.60 g/cm³ | [1][5][12] |

| Specific Surface Area | 28 - 29 m²/g | [9][12] |

| Oil Absorption | 35 - 50 g/100g | [1][9][12] |

| Moisture Content | ≤ 1.5% | |

| Water Soluble Matter | ≤ 1.5% | |

| pH Value | 6.5 - 10 | [9] |

| Heat Resistance | Up to 300°C | [2][4][8][9][12] |

| Boiling Point (Predicted) | 672.5 ± 55.0 °C | [5][7] |

| Flash Point | 360.5°C | [5] |

Fastness and Resistance Properties

This compound exhibits outstanding resistance to light, weather, and various chemicals, making it suitable for demanding applications such as automotive coatings and high-end industrial paints.[2][8][9]

Table 3: Fastness and Resistance Ratings

| Property | Rating | Scale | Source(s) |

| Light Fastness | 8 | 1-8 (8=excellent) | [1][4][5][8][9] |

| Weather Resistance | Excellent | - | [2][4] |

| Water Resistance | 5 | 1-5 (5=excellent) | [1] |

| Oil Resistance | 5 | 1-5 (5=excellent) | [1] |

| Acid Resistance | 5 | 1-5 (5=excellent) | [1][2][12][13] |

| Alkali Resistance | 5 | 1-5 (5=excellent) | [1][2][13] |

| Solvent Resistance | Excellent | - | [2][4][5] |

| Migration Resistance | 5 | 1-5 (5=excellent) |

Spectral Information

The spectral properties of this compound are crucial for its application in various fields, including optoelectronics.[3]

Table 4: Spectral Data

| Property | Value | Conditions | Source(s) |

| Lambda max (λmax) | 540.0 to 545.0 nm | In H₂SO₄ | [14] |

Safety and Handling

This compound is considered to be of low toxicity.[15] However, as with any fine powder, inhalation of dust should be avoided.[10][16] It is stable under normal conditions and does not undergo hazardous polymerization.[10]

Table 5: Safety Information

| Aspect | Information | Source(s) |

| Toxicity | Virtually nontoxic after a single ingestion or skin contact. | [16] |

| Irritation | Not irritating to the skin or eyes. | [16] |

| Inhalation | May cause respiratory tract irritation. | [10] |

| Stability | Stable under normal temperatures and pressures. | [10] |

| Incompatibilities | Strong oxidizing and reducing agents. | [10] |

| Hazardous Decomposition | Irritating and toxic fumes and gases may be generated during a fire. | [10] |

Experimental Protocols

While specific experimental protocols were not detailed in the provided search results, the determination of pigment properties generally follows standardized methods. For instance, lightfastness is often evaluated using the Blue Wool Scale (ISO 105-B01), and heat stability is typically tested by observing color changes in a given medium (e.g., HDPE) at elevated temperatures for a specific duration.[2][5] Resistance to chemicals like acids and alkalis is assessed by observing any bleeding or color change after exposure.[17]

Synthesis and Application Workflow

This compound is a member of the diketopyrrolopyrrole (DPP) family of pigments.[3] The synthesis of DPP pigments generally involves the reaction of a succinate (B1194679) ester with an aromatic nitrile in the presence of a strong base.

The application of this compound in a formulation, such as a paint or plastic, follows a general workflow to ensure proper dispersion and performance.

References

- 1. This compound|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]

- 2. ispigment.com [ispigment.com]

- 3. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]

- 4. This compound | 84632-65-5 [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. This compound | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 84632-65-5 | CAS DataBase [m.chemicalbook.com]

- 8. vichem.vn [vichem.vn]

- 9. This compound – Diketopyrrolopyrrole Pigments – Ranbar P1610 [ranbarr.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. CAS 84632-65-5: this compound | CymitQuimica [cymitquimica.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. shop.kremerpigments.com [shop.kremerpigments.com]

- 14. This compound | 84632-65-5 | TCI AMERICA [tcichemicals.com]

- 15. Color Spotlight: Pyrrol Red (PR254) – Idyll Sketching [idyllsketching.com]

- 16. additivesforpolymer.com [additivesforpolymer.com]

- 17. admin.heubach.com [admin.heubach.com]

An In-depth Technical Guide to the Solubility and Dispersion Characteristics of Pigment Red 254

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pigment Red 254 (PR 254), with a specific focus on its solubility and dispersion characteristics. As a high-performance diketopyrrolopyrrole (DPP) pigment, understanding these properties is critical for its application in advanced materials, including coatings, plastics, and potentially, specialized biomedical applications.

Introduction to this compound

This compound (CAS No: 84632-65-5; C.I. No: 56110) is a high-performance organic pigment renowned for its brilliant medium red shade, exceptional lightfastness, and thermal stability.[1][2] Chemically, it is 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[3][4] The DPP class of pigments was discovered in 1974 and brought to market in the 1980s, revolutionizing industries like automotive paints due to their superior durability.[2][5] The inherent stability of the DPP core is a result of strong intermolecular hydrogen bonding (N-H···O=C), which contributes significantly to its low solubility and high performance.[6][7] While its primary use is in industrial coatings and plastics, its robust characteristics are of interest to researchers in various fields.[4][5]

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various technical data sheets.

| Property | Value | References |

| Chemical Name | 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | [3][4] |

| C.I. Name | This compound | [8] |

| C.I. Number | 56110 | [9][10] |

| CAS Number | 84632-65-5 | [8][9] |

| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂ | [3][9] |

| Molecular Weight | 357.19 g/mol | [3][8][9] |

| Appearance | Red Powder | [10][] |

| Density | 1.5 - 1.57 g/cm³ | [9][10][12] |

| Heat Resistance | Up to 300°C | [1][3][13] |

| Light Fastness (8=excellent) | 8 | [9][][12] |

| Oil Absorption | 35-45 ml/100g | [14] |

| pH Value | 6.5 - 7.5 | [14] |

Solubility Characteristics

This compound is characterized by its extremely low solubility in water and most common organic solvents.[4][6] This poor solubility is a direct consequence of the strong intermolecular hydrogen bonds within its crystal lattice, which require significant energy to overcome.[6][7] While this property is advantageous for applications requiring high stability and resistance to bleeding or migration, it presents challenges where solubilization is necessary.

The table below summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent/Medium | Solubility | Temperature | References |

| Water | < 0.499 mg/L (<1 ppm) | 20-23°C | [5][9][15] |

| Standard Fat | 10 mg/100g | 20°C | [9][16] |

| General Organic Solvents | Very low / Poor solubility | Ambient | [4][6] |

| Tetrahydrofuran (THF) (modified DPP dyes) | 7 - 13 g/100 mL | Not specified | [17] |

| N-Methyl-2-pyrrolidone (NMP) (modified DPP dyes) | 11 - 14 g/100 mL | Not specified | [17] |

It is important to note that significant improvements in solubility can be achieved by chemical modification of the DPP core, such as through N-alkylation, which breaks the hydrogen bonding network.[6][7][18] Research into such derivatives has shown dramatically increased solubility in solvents like THF and NMP, which is crucial for applications like ink-jet printing for LCD color filters.[17]

Experimental Protocol: Water Solubility Determination (OECD 105)

A common method for determining the solubility of pigments in aqueous media follows established guidelines, such as OECD Guideline 105 (Water Solubility). A representative experimental protocol is detailed below.

Objective: To quantify the solubility of this compound in water.

Materials:

-

This compound powder

-

Deionized water